molecular formula C18H27NO4S B2588827 2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1705846-13-4

2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2588827
CAS No.: 1705846-13-4
M. Wt: 353.48
InChI Key: SITJNOXRXCWTKZ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H27NO4S and its molecular weight is 353.48. The purity is usually 95%.
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Biological Activity

The compound 2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • A 3-methylphenoxy group, which contributes to its lipophilicity and potential receptor interactions.
  • A piperidine ring, which is often associated with various pharmacological activities, particularly in neuropharmacology.
  • A sulfonyl group, which may enhance solubility and bioavailability.

Pharmacological Effects

The biological effects observed from related compounds provide insight into the potential effects of this compound:

  • Antidepressant Activity : Increased dopamine and serotonin levels are often associated with antidepressant effects.
  • Cognitive Enhancement : Some studies suggest that modulation of these neurotransmitter systems can improve cognitive functions.

Case Studies

While direct case studies on this compound are scarce, several related studies highlight its potential:

StudyCompoundFindings
4-(p-Chlorophenyl)piperidineDemonstrated potent dopamine reuptake inhibition, suggesting similar activity for piperidine derivatives.
N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamideShowed modulation of serotonin pathways with potential antidepressant effects.
4-PyrrolidinylpiperidineInvestigated for cognitive enhancement through neurotransmitter modulation.

Toxicity and Safety Profile

Understanding the safety profile is crucial for any new compound. Although specific toxicity data for this compound is not available, related compounds have shown varying degrees of toxicity based on their structural properties. It is essential to conduct thorough toxicological assessments to evaluate safety before clinical applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-14(2)13-24(21,22)17-7-9-19(10-8-17)18(20)12-23-16-6-4-5-15(3)11-16/h4-6,11,14,17H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITJNOXRXCWTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.